molecular formula C15H14ClNO3S B13863037 2-(Benzylamino)-4-chloro-5-methylsulfinylbenzoic acid

2-(Benzylamino)-4-chloro-5-methylsulfinylbenzoic acid

Katalognummer: B13863037
Molekulargewicht: 323.8 g/mol
InChI-Schlüssel: BWELYNKFVXPZCE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Benzylamino)-4-chloro-5-methylsulfinylbenzoic acid is an organic compound with a complex structure that includes benzylamine, chloro, and methylsulfinyl functional groups attached to a benzoic acid core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylamino)-4-chloro-5-methylsulfinylbenzoic acid typically involves multiple steps One common method starts with the chlorination of 4-methylsulfinylbenzoic acid to introduce the chloro groupThe reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Benzylamino)-4-chloro-5-methylsulfinylbenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Triethylamine, dichloromethane, various nucleophiles.

Major Products Formed

    Oxidation: Formation of 2-(Benzylamino)-4-chloro-5-methylsulfonylbenzoic acid.

    Reduction: Formation of 2-(Benzylamino)-4-hydro-5-methylsulfinylbenzoic acid.

    Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(Benzylamino)-4-chloro-5-methylsulfinylbenzoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(Benzylamino)-4-chloro-5-methylsulfinylbenzoic acid involves its interaction with specific molecular targets. The benzylamine group can interact with enzymes or receptors, potentially inhibiting their activity. The chloro and methylsulfinyl groups may enhance the compound’s binding affinity and specificity for its targets. The exact pathways and molecular targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(Benzylamino)-4-chloro-5-methylsulfinylbenzoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the benzylamine, chloro, and methylsulfinyl groups allows for a diverse range of chemical modifications and interactions, making it a versatile compound in research and industrial applications.

Eigenschaften

Molekularformel

C15H14ClNO3S

Molekulargewicht

323.8 g/mol

IUPAC-Name

2-(benzylamino)-4-chloro-5-methylsulfinylbenzoic acid

InChI

InChI=1S/C15H14ClNO3S/c1-21(20)14-7-11(15(18)19)13(8-12(14)16)17-9-10-5-3-2-4-6-10/h2-8,17H,9H2,1H3,(H,18,19)

InChI-Schlüssel

BWELYNKFVXPZCE-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)C1=C(C=C(C(=C1)C(=O)O)NCC2=CC=CC=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.